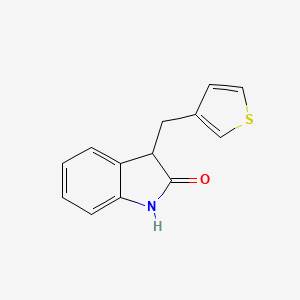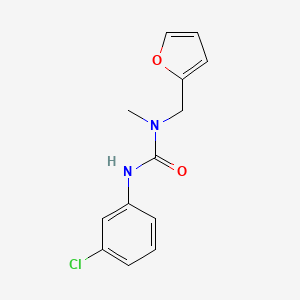
3-(3-thienylmethyl)-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-thienylmethyl)-1,3-dihydro-2H-indol-2-one is a chemical compound with potential applications in scientific research. It is commonly referred to as TDIA, and its molecular formula is C13H11NOS. TDIA is a heterocyclic compound containing a thienyl ring and an indole ring. It has been studied for its potential use in various fields of research, including medicinal chemistry, organic synthesis, and material science.
作用机制
The mechanism of action of TDIA is not fully understood. However, studies have shown that it has the ability to inhibit the activity of certain enzymes and proteins, which may be responsible for its therapeutic effects. TDIA has been shown to have potent anticancer activity, which may be attributed to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
TDIA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which may be responsible for its therapeutic effects. TDIA has also been shown to have antioxidant activity, which may be beneficial for the prevention and treatment of various diseases.
实验室实验的优点和局限性
TDIA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research. TDIA has also been shown to have potent therapeutic effects, making it a promising candidate for the development of new drugs. However, there are also limitations to the use of TDIA in laboratory experiments. Its mechanism of action is not fully understood, which may limit its use in certain applications. Additionally, the potential side effects of TDIA are not well characterized, which may limit its use in clinical trials.
未来方向
There are several future directions for the research and development of TDIA. In medicinal chemistry, TDIA could be further optimized to improve its therapeutic efficacy and reduce potential side effects. In material science, TDIA could be studied for its potential use in the development of new organic electronic devices. Additionally, the mechanism of action of TDIA could be further elucidated to better understand its potential applications in various fields of research.
合成方法
TDIA can be synthesized through a multistep process involving the condensation of 3-bromothiophene-2-carbaldehyde with aniline, followed by cyclization and reduction. The resulting compound is then subjected to a Friedel-Crafts acylation reaction to yield TDIA. The synthesis of TDIA has been optimized to yield high purity and yield, making it a suitable candidate for various research applications.
科学研究应用
TDIA has been studied for its potential use in various fields of scientific research. In medicinal chemistry, TDIA has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, TDIA has been used as a building block for the synthesis of more complex molecules. In material science, TDIA has been studied for its potential use in the development of organic electronic devices.
属性
IUPAC Name |
3-(thiophen-3-ylmethyl)-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS/c15-13-11(7-9-5-6-16-8-9)10-3-1-2-4-12(10)14-13/h1-6,8,11H,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITFTDVVQJMREL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiophen-3-ylmethyl)-1,3-dihydroindol-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(dipropylamino)phenyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4960345.png)
![3-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4960355.png)
![N,N'-[(2-methoxy-5-methyl-1,3-phenylene)bis(methyleneoxy-2,1-phenylene)]diacetamide](/img/structure/B4960361.png)

![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2-methoxyethyl)acetamide]](/img/structure/B4960369.png)
![2-methoxy-N'-{4-methoxy-3-[(2-nitrophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B4960374.png)

![5-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B4960382.png)
![diethyl [4-(2-tert-butylphenoxy)butyl]malonate](/img/structure/B4960383.png)
![N-benzyl-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4960384.png)


![1-[2-(3-fluorophenyl)ethyl]-N-[(3-isobutyl-5-isoxazolyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4960403.png)